3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

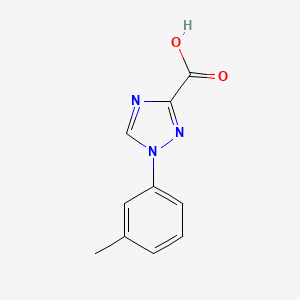

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Elucidation and Crystallography

Research has focused on the synthesis and crystal structure analysis of this compound, highlighting its planar molecule geometry and stable crystal packing facilitated by weak intermolecular interactions. For instance, a study by Jasinski et al. (2011) on the title compound revealed a minimal dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings, indicating a nearly planar structure which is stabilized by O—H⋯O hydrogen bonds and π–π stacking interactions Jasinski et al., 2011. Similarly, photophysical studies have identified intramolecular charge transfer (ICT) phenomena and proposed these compounds as candidates for fluorescent chemosensors due to their solvatochromic properties Asiri et al., 2017.

Antioxidant Activity

Compounds bearing the core structure of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one have been synthesized and evaluated for their antioxidant activities. Sulpizio et al. (2016) synthesized a series of 2'-aminochalcone derivatives and assessed their free radical scavenging ability, suggesting significant antioxidant potential for derivatives with hydroxyl functionalities Sulpizio et al., 2016.

Biological Activities

The effects of phenolic compounds, including derivatives of the compound , on Agrobacterium vir genes and gene transfer induction, have been explored. Joubert et al. (2002) found that certain phenolic compounds increase virulence induction and transformation rates, providing insights into the molecular mechanism of phenol binding protein activation Joubert et al., 2002.

Photophysical Investigations

The compound's derivatives have been explored for their photophysical properties, particularly in the context of fluorescent chemosensors and micellization probes. Asiri et al. (2017) detailed the solvatochromic properties of these compounds, indicating their potential application in detecting critical micelle concentration (CMC) of surfactants Asiri et al., 2017.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-3-methylacetophenone using a base catalyst to form chalcone, which is then subjected to a Claisen-Schmidt condensation with propionic anhydride to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-hydroxy-3-methylacetophenone", "sodium hydroxide", "propionic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and 2-hydroxy-3-methylacetophenone (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture under reflux for 2-3 hours until a yellow precipitate forms.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with cold ethanol and dry it under vacuum to obtain chalcone.", "Step 5: Dissolve chalcone (1.0 equiv) in ethanol and add propionic anhydride (1.2 equiv) dropwise with stirring.", "Step 6: Heat the reaction mixture under reflux for 2-3 hours until a yellow precipitate forms.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one." ] } | |

Número CAS |

1313738-74-7 |

Fórmula molecular |

C18H18O4 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3 |

Clave InChI |

IHFYDTMKUXTNAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |

Sinónimos |

3-(3,4-diMethoxyphenyl)-1-(2-hydroxy-3-Methylphenyl)prop-2-en-1-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)